molecular formula C12H21N3O B12930887 1-[2-(Heptylamino)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-17-5

1-[2-(Heptylamino)-1H-imidazol-5-yl]ethan-1-one

Cat. No.: B12930887
CAS No.: 88723-17-5
M. Wt: 223.31 g/mol
InChI Key: HZTUJLLJIIHPOI-UHFFFAOYSA-N
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Description

1-(2-(Heptylamino)-1H-imidazol-4-yl)ethanone is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Heptylamino)-1H-imidazol-4-yl)ethanone typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as amido-nitriles, under mild conditions.

    Attachment of the Heptylamino Group: The heptylamino group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of 1-(2-(Heptylamino)-1H-imidazol-4-yl)ethanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Heptylamino)-1H-imidazol-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the heptylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation Products: Corresponding oxides or hydroxyl derivatives.

    Reduction Products: Reduced forms of the compound, such as alcohols or amines.

    Substitution Products: New derivatives with different substituents replacing the heptylamino group.

Scientific Research Applications

1-(2-(Heptylamino)-1H-imidazol-4-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Heptylamino)-1H-imidazol-4-yl)ethanone involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, imidazole derivatives are known to interact with cytochrome P450 enzymes, affecting their catalytic functions . The heptylamino group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

    1-(2-Amino-1H-imidazol-4-yl)ethanone: Lacks the heptylamino group, making it less lipophilic.

    1-(2-(Octylamino)-1H-imidazol-4-yl)ethanone: Contains an octylamino group instead of a heptylamino group, potentially altering its biological activity and solubility.

    1-(2-(Hexylamino)-1H-imidazol-4-yl)ethanone: Features a hexylamino group, which may affect its interaction with molecular targets differently.

Uniqueness: 1-(2-(Heptylamino)-1H-imidazol-4-yl)ethanone is unique due to its specific heptylamino substitution, which can influence its chemical reactivity, biological activity, and physicochemical properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

88723-17-5

Molecular Formula

C12H21N3O

Molecular Weight

223.31 g/mol

IUPAC Name

1-[2-(heptylamino)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C12H21N3O/c1-3-4-5-6-7-8-13-12-14-9-11(15-12)10(2)16/h9H,3-8H2,1-2H3,(H2,13,14,15)

InChI Key

HZTUJLLJIIHPOI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC1=NC=C(N1)C(=O)C

Origin of Product

United States

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